molecular formula C15H15ClN2O2 B5650845 N-(5-chloro-2-pyridinyl)-3-isopropoxybenzamide

N-(5-chloro-2-pyridinyl)-3-isopropoxybenzamide

Cat. No. B5650845
M. Wt: 290.74 g/mol
InChI Key: MYAGACUQLWXZPH-UHFFFAOYSA-N
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Description

Research on compounds like N-(5-chloro-2-pyridinyl)-3-isopropoxybenzamide often involves exploring their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies are fundamental in understanding the potential applications and behaviors of these compounds in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of complex benzamides typically involves multi-step chemical reactions, starting from basic organic compounds. For example, Huang et al. (2020) detailed the synthesis of a compound through condensation and chlorination reactions, highlighting the intricate processes involved in creating specific benzamide derivatives (Huang et al., 2020).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction and density functional theory (DFT), is crucial for understanding the geometric configurations of benzamides. Karabulut et al. (2014) performed such analyses to evaluate the impact of intermolecular interactions on molecular geometry, illustrating the level of detail required to comprehend these compounds' structures (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamides can vary widely, including cyclization, condensation, and hydrolysis, depending on the functional groups present. The study by Park et al. (2001) on the photoreaction of 2-halo-N-pyridinylbenzamide underlines the complexity of chemical transformations these compounds can undergo, which may be applicable to understanding reactions of N-(5-chloro-2-pyridinyl)-3-isopropoxybenzamide (Park et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for determining a compound's applicability in various domains. These properties are often assessed through empirical studies and computational models.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with biological systems, define the potential utility of benzamides in pharmaceuticals and materials science. For instance, the analysis of reductive chemistry in novel compounds by Palmer et al. (1995) provides insights into the reactivity and potential applications of benzamides in developing bioreductive drugs (Palmer et al., 1995).

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10(2)20-13-5-3-4-11(8-13)15(19)18-14-7-6-12(16)9-17-14/h3-10H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAGACUQLWXZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-3-(propan-2-yloxy)benzamide

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